1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-methoxyphenyl group.
Attachment of the prop-2-enyl and propyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide.
Reduction: Formation of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyldihydrotriazole-4-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide can be compared with other triazole derivatives such as:
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Known for its antimicrobial activity.
1-(4-methoxyphenyl)-1H-imidazole: Used as an antifungal agent.
1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole: Studied for its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-6-14-15(16(21)17-11-5-2)18-19-20(14)12-7-9-13(22-3)10-8-12/h5,7-10H,2,4,6,11H2,1,3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNFRGKEXLPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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